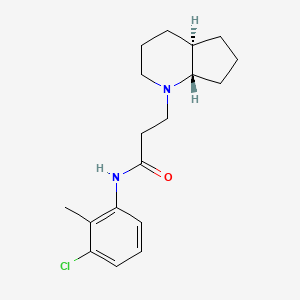

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide

CAS No.: 39494-10-5

Cat. No.: VC18719572

Molecular Formula: C18H25ClN2O

Molecular Weight: 320.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39494-10-5 |

|---|---|

| Molecular Formula | C18H25ClN2O |

| Molecular Weight | 320.9 g/mol |

| IUPAC Name | 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1 |

| Standard InChI Key | FXKALRZPDRNRSI-PBHICJAKSA-N |

| Isomeric SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3 |

Introduction

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide is a complex organic compound with the molecular formula C18H25ClN2O and a molecular weight of approximately 320.9 g/mol. It is characterized by a unique molecular structure that includes a cyclopenta[b]pyridin ring and a chlorinated phenyl group, making it a subject of interest in both chemical and biological research.

Synthesis Methods

The synthesis of trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide typically involves multi-step organic reactions. Common reagents include chlorinating agents and catalysts that facilitate the formation of the desired product. Industrial production often employs optimized reaction conditions, such as continuous flow reactors and advanced purification techniques, to ensure high yield and purity.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis or procurement of necessary precursors, such as chlorinated phenyl compounds and pyridine derivatives.

-

Coupling Reactions: The chlorinated phenyl group is coupled with the pyridine derivative using appropriate catalysts.

-

Amidation: The introduction of the propanamide group to complete the molecule.

Biological and Chemical Applications

This compound has potential applications in medicinal chemistry due to its unique structural features. It can serve as a lead compound for developing new pharmaceuticals with targeted biological activities. Additionally, it may find applications in chemical research as a reagent or intermediate in organic synthesis.

Potential Biological Targets:

-

Receptors and Enzymes: Interaction studies are crucial for understanding how trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide interacts with biological systems. These studies often involve examining its binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | C13H9ClN4 | Contains a pyridine ring and imidazole structure |

| 4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1-one | C13H18O | Features a tetrahydrocyclopenta structure |

| Rodocaine | C18H25ClN2O | Similar chlorinated phenyl group but different core structure |

Research Findings and Future Directions

While detailed interaction studies specific to trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide are sparse, related compounds have demonstrated significant interactions with various biological targets. Further research is needed to elucidate its mechanism of action and potential therapeutic uses.

Future Research Directions:

-

In-depth Interaction Studies: Investigating the compound's binding affinity to specific receptors or enzymes.

-

Structure Optimization: Modifying the compound to enhance its biological activity or reduce potential side effects.

-

Pharmacological Evaluation: Assessing its efficacy and safety in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume